molecular formula C18H19F5N4O2 B2712963 2-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}methoxy)-3-(trifluoromethyl)pyridine CAS No. 2380057-81-6

2-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}methoxy)-3-(trifluoromethyl)pyridine

Cat. No.: B2712963
CAS No.: 2380057-81-6
M. Wt: 418.368
InChI Key: UDARMQRZLYVZLI-UHFFFAOYSA-N
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Description

2-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}methoxy)-3-(trifluoromethyl)pyridine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with difluoromethyl and methyl groups, a piperidine ring, and a pyridine ring substituted with a trifluoromethyl group. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}methoxy)-3-(trifluoromethyl)pyridine typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the difluoromethyl and methyl groups, and the coupling of the piperidine and pyridine rings. Common reagents used in these reactions include fluorinating agents, methylating agents, and coupling reagents such as palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme activity or as a ligand in receptor binding studies. Its fluorinated groups can enhance its binding affinity and selectivity for specific biological targets.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its unique structure may confer specific pharmacological properties, such as improved bioavailability or reduced toxicity.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}methoxy)-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated groups can enhance its binding affinity and selectivity, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}methoxy)-3-(trifluoromethyl)pyridine can be compared with other fluorinated pyrazole derivatives, such as:
    • [3-(Trifluoromethyl)-1-methylpyrazol-4-yl]-[4-[[3-(difluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone
    • [3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-[[3-(difluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone

Uniqueness

The unique combination of difluoromethyl and trifluoromethyl groups in this compound distinguishes it from other similar compounds. These fluorinated groups can enhance the compound’s stability, binding affinity, and selectivity, making it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

[3-(difluoromethyl)-1-methylpyrazol-4-yl]-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F5N4O2/c1-26-9-12(14(25-26)15(19)20)17(28)27-7-4-11(5-8-27)10-29-16-13(18(21,22)23)3-2-6-24-16/h2-3,6,9,11,15H,4-5,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDARMQRZLYVZLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)F)C(=O)N2CCC(CC2)COC3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F5N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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